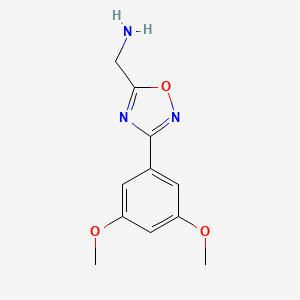![molecular formula C18H18O4 B14133623 4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde CAS No. 87367-66-6](/img/structure/B14133623.png)
4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.
Industrial Production Methods
While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Condensation Reactions: It can react with indoles to form bis(indolyl)methanes under solvent-free conditions with benzylsulfamic acid as a catalyst.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Bis(indolyl)methanes: Formed through condensation reactions with indoles.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Alcohols: Produced by the reduction of the aldehyde groups.
Wissenschaftliche Forschungsanwendungen
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in forming Schiff bases for metal ion adsorption.
Wirkmechanismus
The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with a propane linkage instead of butane.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Features an ethane linkage, leading to different chemical properties.
Uniqueness
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.
Eigenschaften
CAS-Nummer |
87367-66-6 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4-[3-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3 |
InChI-Schlüssel |
ZCIHZLNMNRHHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



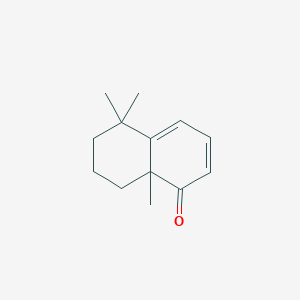
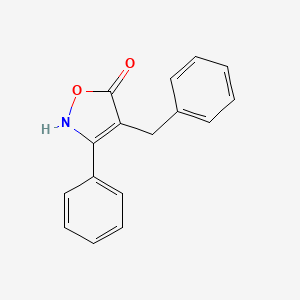
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
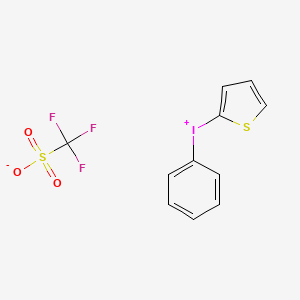
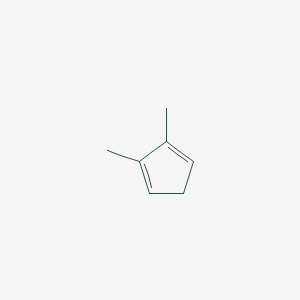
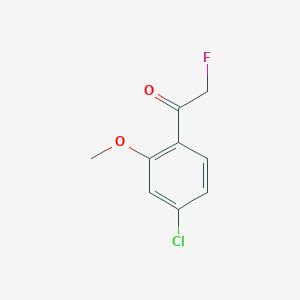
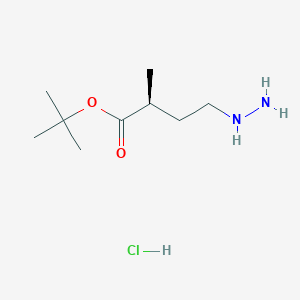

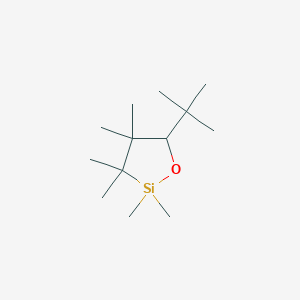
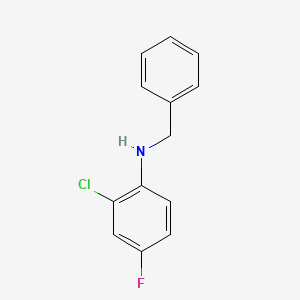
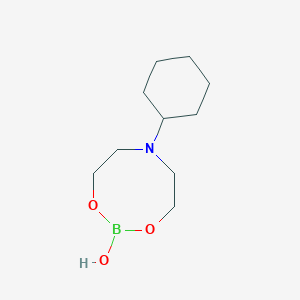
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
